molecular formula C11H9F4N3O2 B279733 Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B279733
M. Wt: 291.2 g/mol
InChI Key: KKFSGSBEQKEPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Mechanism of Action

The mechanism of action of Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves the inhibition of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the enzymes from phosphorylating their substrates, which ultimately leads to the inhibition of various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate have been extensively studied in vitro and in vivo. In particular, it has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate for lab experiments is its high potency as a protein kinase inhibitor. Additionally, its relatively simple synthesis method and availability make it an attractive target for research. However, one limitation of Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is its potential toxicity, which needs to be carefully monitored in experiments.

Future Directions

There are several future directions for the research on Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. One potential area of study is the development of new drugs based on its structure and mechanism of action. Additionally, further investigation into its potential use in the treatment of cancer and inflammatory diseases is warranted. Finally, the synthesis of analogs of Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate with improved potency and selectivity for specific protein kinases is an area of interest for future research.
Conclusion
Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with significant potential for use in various fields, including pharmaceuticals, agriculture, and materials science. Its potent inhibitory effects on protein kinases make it an attractive target for drug development, particularly in the treatment of cancer and inflammatory diseases. While there are limitations to its use in lab experiments, the synthesis of analogs and further investigation into its mechanism of action and potential applications are areas of interest for future research.

Synthesis Methods

The synthesis of Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves a multi-step process that typically starts with the reaction of 2,4-difluoro-3-nitropyridine with ethyl oxalyl chloride to form ethyl 2,4-difluoro-3-nitropyridine-5-carboxylate. This intermediate is then reacted with hydrazine hydrate to form ethyl 5-amino-2,4-difluoropyridine-3-carboxylate, which is subsequently reacted with methyl isocyanate and trifluoroacetic acid to yield Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate.

Scientific Research Applications

Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been extensively studied for its potential applications in the development of new drugs. In particular, it has shown promise as a potent inhibitor of certain protein kinases, which are enzymes involved in various cellular processes, including cell growth and division. Additionally, Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been investigated for its potential use in the treatment of cancer and inflammatory diseases.

properties

Molecular Formula

C11H9F4N3O2

Molecular Weight

291.2 g/mol

IUPAC Name

ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C11H9F4N3O2/c1-2-20-11(19)5-4-16-18-7(9(14)15)3-6(8(12)13)17-10(5)18/h3-4,8-9H,2H2,1H3

InChI Key

KKFSGSBEQKEPGC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C(F)F

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C(F)F

Origin of Product

United States

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